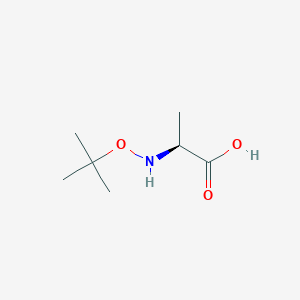
N-tert-Butoxyalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxyalanine is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Organic Synthesis
N-tert-Butoxyalanine serves as an important intermediate in the synthesis of various bioactive molecules. Its applications include:
- Peptide Synthesis : It is used as a protecting group for amino acids during the synthesis of peptides, allowing for selective reactions without interfering with other functional groups.
- Radical Trapping : The compound exhibits radical-trapping properties, making it useful in studies involving oxidative stress and neuroprotection. For instance, derivatives of this compound have been shown to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS) .
Medicinal Chemistry
The medicinal applications of this compound are significant, particularly in neuroprotection and antioxidant research:
- Neuroprotective Effects : Studies have demonstrated that compounds derived from this compound can mitigate neuronal damage in models of ischemic stroke and other neurodegenerative diseases. For example, its derivatives have been evaluated for their ability to trap free radicals and reduce oxidative stress in glial cells .
- Antioxidant Activity : this compound exhibits antioxidant properties that can be harnessed to develop therapeutic agents against conditions linked to oxidative stress, such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound in research:
Case Study 1: Neuroprotection in Ischemic Models
In a study investigating the neuroprotective effects of this compound derivatives, researchers found that these compounds significantly reduced cell death in primary neuronal cultures exposed to oxidative stress. The results indicated a dose-dependent response, with higher concentrations leading to improved cell viability .
Case Study 2: Peptide Synthesis
A recent study demonstrated the utility of this compound as a protecting group in the synthesis of a biologically active peptide. The successful incorporation into the peptide chain was achieved without compromising the overall yield or purity, showcasing its effectiveness as a synthetic tool .
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxyamino]propanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(6(9)10)8-11-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
OVGJPFXCBHGLNH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NOC(C)(C)C |
正規SMILES |
CC(C(=O)O)NOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















